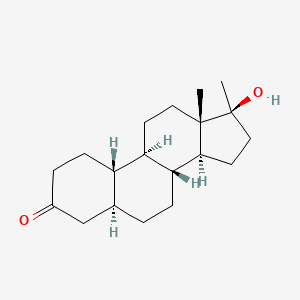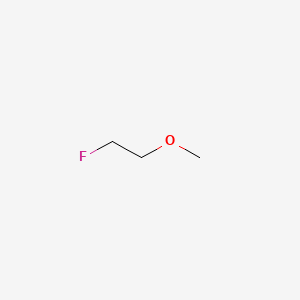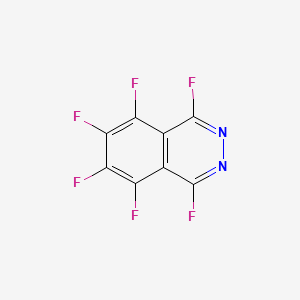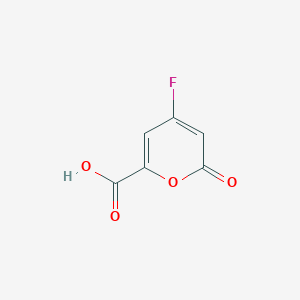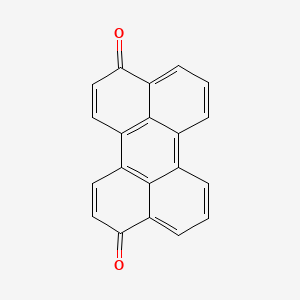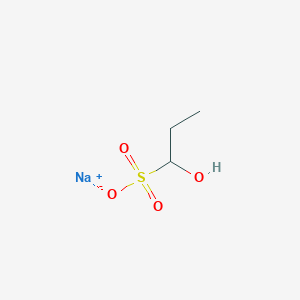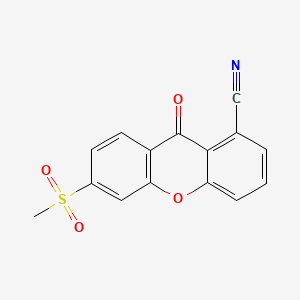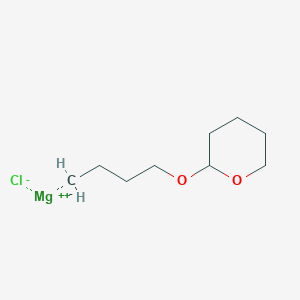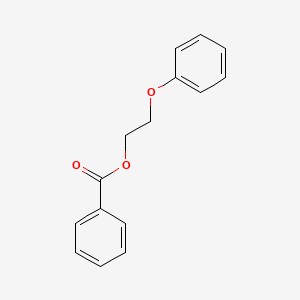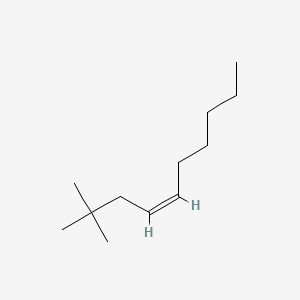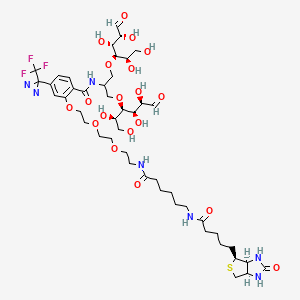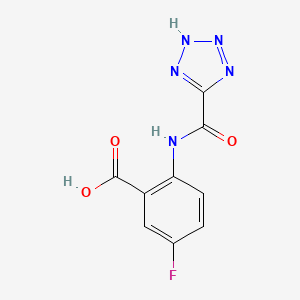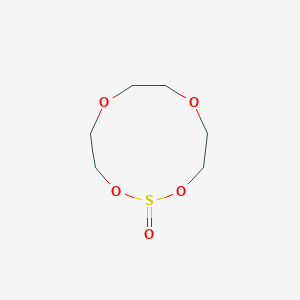![molecular formula C19H26N2O4 B13421971 (1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)
(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and asymmetric synthesis. Its structure features a diazabicyclo[2.2.1]heptane core, which is a common motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the synthesis of this compound.
化学反応の分析
Types of Reactions
(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the substituents attached to it.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Asymmetric Synthesis: Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and agrochemicals.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
作用機序
The mechanism of action of (1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure and the presence of nitrogen atoms allow for specific interactions with these targets, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- (1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Uniqueness
Compared to similar compounds, (1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate has a unique combination of substituents that enhance its reactivity and potential applications. The presence of the tert-butyl and methyl groups, along with the benzyl substituent, provides a distinct steric and electronic environment, making it a valuable compound in various research fields.
特性
分子式 |
C19H26N2O4 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
2-O-tert-butyl 6-O-methyl (1S,4S,6S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-12-14-10-15(21)16(17(22)24-4)20(14)11-13-8-6-5-7-9-13/h5-9,14-16H,10-12H2,1-4H3/t14-,15-,16-/m0/s1 |
InChIキー |
FRIPQHBNHWTFNA-JYJNAYRXSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@H](N2CC3=CC=CC=C3)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(N2CC3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


